molecular formula C27H27N3O6S B588704 Decyclopentyl Zafirlukast Methyl Ester CAS No. 1159195-67-1

Decyclopentyl Zafirlukast Methyl Ester

Cat. No. B588704
CAS RN: 1159195-67-1
M. Wt: 521.588
InChI Key: URZMDHMOLIPBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyclopentyl Zafirlukast Methyl Ester is a compound with the molecular formula C27H27N3O6S and a molecular weight of 521.59 . It is categorized as an impurity standard . The chemical name for this compound is N-[3-[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid methyl ester .


Molecular Structure Analysis

The molecular structure of Decyclopentyl Zafirlukast Methyl Ester is represented by the SMILES notation: CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC .


Physical And Chemical Properties Analysis

Decyclopentyl Zafirlukast Methyl Ester has a molecular weight of 521.6 g/mol. It has a XLogP3-AA value of 4.2, indicating its lipophilicity. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Antibiotic Research

Decyclopentyl Zafirlukast Methyl Ester has been used in antibiotic research . The compound’s complex structure and unique properties make it a valuable tool in the development and testing of new antibiotics.

Apoptosis Studies

The compound has also been used in apoptosis studies . Apoptosis, or programmed cell death, is a crucial process in many biological systems, and understanding how compounds like Decyclopentyl Zafirlukast Methyl Ester interact with this process can provide valuable insights.

CXCR Research

Decyclopentyl Zafirlukast Methyl Ester has been used in research related to CXCR, a group of G protein-coupled receptors . These receptors play key roles in immune response, and studying them can help improve our understanding of immune system function.

ERK Research

The compound has been used in ERK research . ERK, or extracellular signal-regulated kinases, are proteins involved in regulating cellular processes such as growth and differentiation. Studying the effects of Decyclopentyl Zafirlukast Methyl Ester on these proteins can provide valuable insights.

Estrogen Receptor/ERR Research

Decyclopentyl Zafirlukast Methyl Ester has been used in research related to the estrogen receptor/ERR . This receptor is a key player in many biological processes, including the regulation of the menstrual cycle and the development of secondary sexual characteristics.

Fungal Research

The compound has been used in fungal research . It has been shown to have antifungal properties, making it a valuable tool in the development of new antifungal treatments.

GHSR Research

Decyclopentyl Zafirlukast Methyl Ester has been used in GHSR research . GHSR, or growth hormone secretagogue receptor, plays a crucial role in regulating growth hormone release in the body.

HCV Research

The compound has been used in HCV (Hepatitis C Virus) research . Understanding how Decyclopentyl Zafirlukast Methyl Ester interacts with the virus can provide valuable insights into potential treatments for Hepatitis C.

properties

IUPAC Name

methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZMDHMOLIPBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655289
Record name Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyclopentyl Zafirlukast Methyl Ester

CAS RN

1159195-67-1
Record name Zafirlukast decyclopentyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAFIRLUKAST DECYCLOPENTYL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3J3C7QAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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